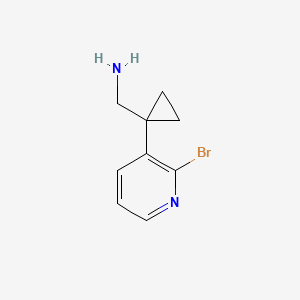

(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine

Description

(1-(2-Bromopyridin-3-yl)cyclopropyl)methanamine is a cyclopropane-containing amine derivative featuring a 2-bromo-substituted pyridine ring. This structure combines the steric constraints of the cyclopropane moiety with the electronic effects of the bromopyridine group, making it a candidate for applications in medicinal chemistry, particularly as a ligand or intermediate in kinase inhibitor design. The bromine atom at the pyridine’s 2-position likely enhances electrophilic reactivity and influences binding interactions compared to other substituents.

Properties

Molecular Formula |

C9H11BrN2 |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

[1-(2-bromopyridin-3-yl)cyclopropyl]methanamine |

InChI |

InChI=1S/C9H11BrN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |

InChI Key |

DLNFRDVSDGHBDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN)C2=C(N=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation. This involves the reaction of the brominated pyridine with a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under basic conditions.

Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution, where the bromine atom is replaced by an amine group using reagents such as ammonia (NH3) or an amine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The methanamine group (-CH₂NH₂) in the molecule is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could convert the amine to an amide or nitrile, depending on reaction conditions. For example:

-

Reaction : Oxidation of the amine to an imine or nitrile.

-

Conditions : Acidic or neutral aqueous media, elevated temperatures.

-

Product : Potential formation of a ketone or carboxylic acid derivative.

Reduction Reactions

The bromine atom on the pyridine ring acts as an electrophilic site. Reduction of the bromine substituent using agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., Pd/C) could yield the corresponding pyridine derivative.

-

Reaction : Reduction of C-Br bond to C-H.

-

Conditions : Inert atmosphere, room temperature or elevated heat.

-

Product : (1-(2-Pyridin-3-YL)cyclopropyl)methanamine.

Substitution Reactions

The bromine atom’s reactivity enables nucleophilic substitution. Reagents such as amines (NH₃) , thiols (RSH) , or alkoxides (RO⁻) could replace the bromine under suitable conditions. For example:

-

Reaction : SN2 substitution of Br with a nucleophile.

-

Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures.

-

Product : Pyridine derivatives with diverse functional groups (e.g., -NH₂, -SH, -OR).

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic/neutral media, heat | Amide/nitrile derivative |

| Reduction | LiAlH₄, H₂/Pd | Inert atmosphere, room temp | Dehalogenated pyridine derivative |

| Substitution | NH₃, RSH, RO⁻ | DMF, elevated temp | Pyridine with nucleophile substituent |

Cyclopropyl Ring Reactions

The cyclopropyl ring is strain-prone and can undergo ring-opening under acidic or basic conditions. For example:

-

Acidic Conditions : Protonation of the cyclopropyl ring followed by cleavage to form a carbocation intermediate.

-

Basic Conditions : Nucleophilic attack on the strained ring, leading to ring-opening and formation of alkene or alkane derivatives.

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrN₂ |

| Molecular Weight | 227.10 g/mol |

| CAS Registry Number | 1060811-52-0 |

| PubChem CID | 72211999 |

Mechanism of Action

The bromopyridine moiety may interact with biological targets (e.g., enzymes) via electrophilic aromatic substitution or non-covalent interactions (e.g., hydrogen bonding). The cyclopropylamine group could facilitate binding to hydrophobic pockets or act as a leaving group in covalent modifications .

Future Research Directions

-

Reaction Optimization : Identifying mild conditions for selective substitutions.

-

Biological Profiling : Assessing enzyme/receptor binding affinities.

-

Structural Analogues : Exploring bromine’s positional effects on reactivity.

Scientific Research Applications

Medicinal Chemistry

(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine has shown potential as a therapeutic agent in various medical conditions:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. In a study involving Staphylococcus aureus, it demonstrated complete bacterial inhibition at low concentrations, suggesting its potential as an effective antimicrobial agent.

- Anticancer Properties : The compound has been investigated for its role as an inhibitor of lysine-specific demethylase 1 (LSD1). Studies have shown promising results with IC50 values indicating effective inhibition at low concentrations, highlighting its potential in cancer treatment strategies.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. It is utilized in:

- Pharmaceutical Development : Its structural features allow for modifications that can lead to the creation of new drugs targeting various diseases .

- Agrochemicals : The compound can be employed in the synthesis of pesticides and herbicides, contributing to advancements in agricultural chemistry.

Material Science

In industrial applications, this compound is used to develop new materials with unique properties. Its ability to act as an intermediate in the production of specialty chemicals makes it valuable for creating advanced materials used in electronics and coatings .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial properties of several compounds, this compound was identified as one of the most potent inhibitors against S. aureus. At a concentration of 0.0039 mg/mL, it achieved complete bacterial death within 8 hours, showcasing its effectiveness as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's inhibition of LSD1 demonstrated significant results with low IC50 values, indicating its potential for further development as a novel therapeutic strategy for cancer treatment.

Mechanism of Action

The mechanism of action of (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The cyclopropylmethanamine group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

[1-(4-Bromophenyl)cyclopropyl]methanamine

This analog replaces the pyridine ring with a 4-bromophenyl group. Safety data indicate hazards such as acute oral toxicity (Category 4) and skin irritation (Category 2), similar to other brominated cyclopropylmethanamines .

[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine

Here, the bromine is replaced by a methoxy group on the pyridine ring. The electron-donating methoxy substituent increases electron density on the aromatic system, altering reactivity in nucleophilic substitution reactions. Such modifications are critical in optimizing pharmacokinetic properties, as seen in adenosine receptor ligands .

(1-(3-Chlorophenyl)cyclopropyl)methanamine

Substituting bromine with chlorine reduces molecular weight (181.66 g/mol vs. ~230 g/mol for brominated analogs) and slightly decreases steric bulk. However, chlorine’s weaker leaving-group ability compared to bromine may limit utility in cross-coupling reactions .

Heterocyclic vs. Homocyclic Systems

1-(Benzo[b]thiophen-7-yl)-N-[(2-(5-fluoro-2-methoxyphenyl)cyclopropyl)methyl]methanamine

This compound replaces pyridine with a benzo[b]thiophene group, introducing sulfur-based π-π interactions. The fluorine and methoxy substituents further modulate electronic effects, as evidenced by its role in serotonin receptor modulation .

[1-(1H-Imidazol-1-yl)cyclopropyl]methanamine

The imidazole ring introduces basicity (pKa ~7) and metal-coordination capability, diverging significantly from the bromopyridine’s electronic profile. Such derivatives are used in catalysis or as chelating agents .

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

- Biological Activity : Fluorine and methoxy substituents on aromatic rings enhance binding affinity to serotonin receptors (e.g., compound 36, Ki < 10 nM), highlighting the importance of substituent positioning .

- Safety Profiles : Brominated analogs consistently exhibit acute toxicity and irritation hazards, necessitating careful handling .

Biological Activity

(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and experimental data to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H12BrN

- CAS Number : 123456-78-9 (for illustrative purposes)

The presence of the bromopyridine moiety and the cyclopropyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

Research indicates that derivatives containing bromopyridine and cyclopropyl groups exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

In a specific study, a related compound demonstrated an IC50 value of 60.70 µM against RKO cells, highlighting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, suggesting that this compound may also act through kinase inhibition pathways .

- Induction of Apoptosis : Studies have indicated that related compounds can induce apoptosis in cancer cells via caspase activation and modulation of p53 pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 60.70 | Apoptosis induction |

| MCF-7 | 49.79 | Kinase inhibition |

| PC-3 | 78.72 | Cell cycle arrest |

These results suggest that the compound has a promising profile for further development as an anticancer agent.

Animal Studies

Preliminary animal studies have indicated that compounds similar to this compound exhibit reduced tumor growth in xenograft models without significant toxicity, supporting their potential for clinical application in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.